4-Methyl1,3-dithiolan-2-iminium chloride
Description
Properties
CAS No. |
1003-39-0 |
|---|---|
Molecular Formula |
C4H8ClNS2 |
Molecular Weight |
169.7 g/mol |
IUPAC Name |
4-methyl-1,3-dithiolan-2-imine;hydrochloride |
InChI |
InChI=1S/C4H7NS2.ClH/c1-3-2-6-4(5)7-3;/h3,5H,2H2,1H3;1H |
InChI Key |
UCXWOQXSESRMSP-UHFFFAOYSA-N |
SMILES |
CC1CSC(=N)S1.Cl |
Canonical SMILES |
CC1CSC(=[NH2+])S1.[Cl-] |
Other CAS No. |
1003-39-0 |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Studies of 1,3 Dithiolan 2 Iminium Systems
Formation Mechanisms of Dithiolane-Iminium Species
The synthesis of the 1,3-dithiolan-2-iminium ring system can be achieved through several mechanistic pathways, primarily involving cyclization reactions. The specific route often depends on the choice of starting materials and reagents, which allows for strategic control over the formation of the target molecule.
One of the prominent methods for constructing the 2-imino-1,3-dithiolane core is through an electrophile-mediated cyclization. Molecular iodine (I₂) is a particularly effective and readily available electrophilic reagent for this transformation. nih.gov The mechanism involves the activation of a suitable precursor, such as an S-allyl dithiocarbamate (B8719985), by the electrophilic iodine.
The process is initiated by the interaction between the electron-rich double bond of the allyl group and the iodine molecule. This interaction forms a cyclic iodonium (B1229267) ion intermediate, which is highly reactive. mdpi.com The nearby sulfur atom of the dithiocarbamate then acts as an intramolecular nucleophile, attacking one of the carbons of the former double bond. This intramolecular attack results in the closure of the five-membered dithiolane ring. researchgate.net This type of cyclization is a powerful tool for synthesizing a variety of heterocyclic compounds. researchgate.netnih.gov A study by Saidi et al. details the iodocyclization of S-allyl dithiocarbamates using iodine as the electrophile to produce the corresponding 2-imino-1,3-dithiolanes. researchgate.net
Table 1: Iodine-Mediated Synthesis of 2-Imino-1,3-dithiolanes
| Precursor | Reagent | Key Step | Product |
|---|---|---|---|
| S-Allyl dithiocarbamate | Iodine (I₂) | Electrophilic addition to alkene | 4-(Iodomethyl)-2-imino-1,3-dithiolane |
| Intramolecular nucleophilic attack | |||
| 5-exo-trig cyclization |
Alternative synthetic routes commence with a nucleophilic addition reaction, typically involving carbon disulfide (CS₂). In this pathway, a primary amine acts as the nucleophile, attacking the electrophilic carbon atom of carbon disulfide. This initial step forms a dithiocarbamate salt, which is a key intermediate. researchgate.net
Following its formation, the dithiocarbamate intermediate can be S-alkylated with a suitable electrophile containing a leaving group and a structural feature that facilitates the subsequent ring closure. For the synthesis of 4-methyl-1,3-dithiolan-2-iminium systems, an appropriate propylene-derived electrophile is used. The final ring closure can then be induced, for instance, by an electrophilic agent like iodine as described previously. This multi-step, one-pot approach, which combines nucleophilic addition, alkylation, and cyclization, provides an efficient method for synthesizing substituted 2-imino-1,3-dithiolanes. researchgate.net The nucleophilic addition to imines or their precursors is a fundamental reaction in forming C-C and C-X bonds. nih.gov
The dynamics of the ring-closing step are governed by established principles of chemical kinetics and stereochemistry, often rationalized by Baldwin's rules for ring closure. In the iodine-induced cyclization of S-allyl dithiocarbamates, the reaction proceeds selectively through a 5-exo-trig pathway. researchgate.net This classification indicates that a five-membered ring is formed by the nucleophile attacking a trigonal (sp²-hybridized) carbon atom that is external to the newly forming ring.
Research has shown that the alternative 6-endo-trig cyclization pathway is not observed in these reactions. researchgate.net This high regioselectivity is a critical aspect of the reaction's dynamics, ensuring the specific formation of the five-membered dithiolane ring over a potential six-membered ring. The study of intramolecular cyclization is crucial for developing new prodrug systems and other complex molecules. nih.gov
Reactivity Profile of the Iminium Moiety
The chemical behavior of 4-Methyl-1,3-dithiolan-2-iminium chloride is dominated by the electrophilic nature of the iminium group (C=N⁺). This functional group serves as a key reactive site, participating in a variety of organic transformations.
The carbon atom of the iminium group is electron-deficient and, therefore, highly susceptible to attack by nucleophiles. This inherent electrophilicity makes dithiolane-iminium species valuable intermediates in synthesis. An iminium ion is recognized as being considerably more electrophilic than many other functional groups, such as alkyl halides. scielo.org.mx In the presence of a nucleophile, an addition reaction occurs at the C2 position, leading to the formation of a new covalent bond and neutralization of the positive charge. This reactivity is analogous to the behavior of aldehydes and ketones, where the carbonyl carbon is an excellent electrophile. masterorganicchemistry.com This allows for the introduction of a wide range of functional groups onto the dithiolane core.
The presence of a methyl group at the C4 position of the 1,3-dithiolane (B1216140) ring introduces a chiral center, which has significant stereochemical implications for reactions involving the iminium moiety. The five-membered dithiolane ring is not planar and typically adopts envelope conformations. nih.gov The substituent at the C4 position can exist in either an axial or an equatorial position, with one conformation often being energetically favored.
This conformational preference influences the steric environment around the electrophilic C2 carbon. A nucleophile approaching the iminium ion will preferentially attack from the less sterically hindered face of the molecule. nih.gov Consequently, the stereochemistry at the C4 position can direct the stereochemical outcome of the nucleophilic addition, potentially leading to the formation of one diastereomer in preference to the other. This principle of substrate-controlled stereoselectivity is fundamental in asymmetric synthesis. The diastereospecificity observed in related iodine-induced cyclizations highlights how existing stereocenters can effectively control the formation of new ones. nsf.gov
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 4-Methyl-1,3-dithiolan-2-iminium chloride |
| Iodine |
| Carbon disulfide |
| S-Allyl dithiocarbamate |
Isomerism (E/Z) and Restricted Rotation
The stereochemical properties of the 4-Methyl-1,3-dithiolan-2-iminium cation are significantly influenced by the electronic and structural nature of the C=N double bond within the iminium moiety. This bond is characterized by a high degree of rotational restriction, a fundamental property that gives rise to the possibility of geometric isomerism.
The presence of two different substituents on the exocyclic nitrogen atom and the nature of the dithiolane ring itself create a situation where E/Z isomerism becomes a key feature of the molecule's structure. The Cahn-Ingold-Prelog priority rules are used to assign the E (entgegen, opposite) and Z (zusammen, together) configurations based on the arrangement of substituents around the C=N double bond.
Detailed mechanistic investigations into analogous 2-imino-1,3-dithiolane systems have revealed that the synthesis of these compounds often results in the formation of both E and Z isomers. researchgate.net Spectroscopic studies, particularly using Nuclear Magnetic Resonance (NMR), are crucial in identifying and quantifying the isomeric ratio. For instance, in studies of related 4-substituted 2-imino-1,3-dithiolane derivatives, ¹H and ¹³C NMR spectra have shown the presence of a 1:1 mixture of E/Z stereoisomers. researchgate.net This suggests that the energy difference between the two isomers is minimal, leading to their co-existence in solution.
The interconversion between the E and Z isomers is a dynamic process that can be studied using variable temperature NMR spectroscopy. The rotation around the C=N bond is an activated process, meaning it requires a certain amount of energy to overcome the rotational barrier. This barrier is a measure of the stability of the double bond and can be quantified by determining the Gibbs free energy of activation (ΔG‡).
At room temperature, the rate of interconversion may be slow on the NMR timescale, allowing for the observation of distinct signals for each isomer. As the temperature is increased, the rate of rotation around the C=N bond also increases. At a specific temperature, known as the coalescence temperature (Tc), the signals for the corresponding protons or carbons in the E and Z isomers broaden and merge into a single, time-averaged signal. By analyzing the NMR spectra at different temperatures, particularly the coalescence temperature and the chemical shift difference between the signals of the two isomers at low temperatures, the rotational energy barrier can be calculated.
While specific experimental data for 4-Methyl-1,3-dithiolan-2-iminium chloride is not extensively available in the literature, the principles of dynamic NMR spectroscopy can be applied to understand this phenomenon. The following table provides a representative example of the type of data that would be obtained from such an investigation to determine the rotational energy barrier.
| Parameter | Hypothetical Value | Description |
|---|---|---|
| Coalescence Temperature (Tc) | 340 K | The temperature at which the NMR signals for the E and Z isomers merge. |
| Frequency Separation (Δν) | 50 Hz | The difference in chemical shift (in Hz) between a given nucleus in the E and Z isomers at a temperature well below coalescence. |
| Rate Constant at Tc (kc) | 111 s-1 | The rate of interconversion between the E and Z isomers at the coalescence temperature. |
| Free Energy of Activation (ΔG‡) | 70 kJ/mol | The calculated energy barrier for the rotation around the C=N double bond. |
Note: The data in this table is illustrative and represents the type of information obtained from dynamic NMR studies on systems with restricted rotation. It is not based on experimental results for 4-Methyl-1,3-dithiolan-2-iminium chloride.
The magnitude of the rotational barrier is influenced by several factors, including the nature of the substituents on the nitrogen atom and the electronic properties of the dithiolane ring. Electron-withdrawing groups can affect the pi-character of the C=N bond and thus alter the energy required for rotation. Computational studies, such as those using Density Functional Theory (DFT), can also be employed to model the isomerization process and calculate the theoretical rotational energy barriers, providing valuable insights that complement experimental findings.
Advanced Characterization Techniques for 4 Methyl 1,3 Dithiolan 2 Iminium Chloride
Spectroscopic Analysis of Structure and Isomerism
Spectroscopic methods are fundamental to confirming the molecular structure, verifying the molecular weight, and understanding the isomeric properties of 4-Methyl-1,3-dithiolan-2-iminium chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 4-Methyl-1,3-dithiolan-2-iminium chloride, both ¹H and ¹³C NMR would provide definitive confirmation of its covalent framework and stereochemistry.
¹H NMR Spectroscopy: A proton NMR spectrum would reveal the number of distinct proton environments and their connectivity. Based on the structure of the 4-methyl-1,3-dithiolan-2-iminium cation, a set of predictable signals would be expected. The methyl group (CH₃) attached to the chiral center at position 4 would likely appear as a doublet, due to coupling with the adjacent methine proton (CH). The protons of the methylene (B1212753) group (CH₂) at position 5 would be diastereotopic, meaning they are chemically non-equivalent, and would thus be expected to appear as two separate signals, each likely a doublet of doublets. The methine proton at position 4 would present as a complex multiplet due to coupling with both the methyl protons and the diastereotopic methylene protons. The protons attached to the nitrogen of the iminium group are exchangeable and may appear as a broad singlet, with its chemical shift and visibility being dependent on the solvent and concentration.
Stereochemical Analysis: The presence of a chiral center at the C4 position means the compound can exist as a pair of enantiomers (R and S). While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents would induce separate signals for each enantiomer, allowing for the determination of enantiomeric excess. Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy could provide through-space correlation data, helping to confirm the relative stereochemistry and preferred conformation of the five-membered dithiolane ring.
Interactive Table: Predicted ¹H and ¹³C NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| C2 (C=N⁺) | - | - | 170-180 |
| C4 (CH) | 4.0 - 4.5 | Multiplet | 45-55 |
| C5 (CH₂) | 3.2 - 3.8 | 2 x Doublet of Doublets | 35-45 |
| C6 (CH₃) | 1.4 - 1.7 | Doublet | 15-25 |
| N-H | 9.0 - 11.0 | Broad Singlet | - |
Note: These are predicted values based on typical chemical shifts for similar functional groups and are for illustrative purposes only.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of a compound. For 4-Methyl-1,3-dithiolan-2-iminium chloride, electrospray ionization (ESI) would be the ideal method, as it is well-suited for analyzing pre-formed ions in solution.
The analysis would be expected to show a prominent peak in the positive ion mode corresponding to the 4-methyl-1,3-dithiolan-2-iminium cation [C₄H₈NS₂]⁺. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of this cation, allowing for the unambiguous confirmation of its elemental formula (calculated m/z = 134.0147). The characteristic isotopic pattern resulting from the presence of two sulfur atoms (a notable M+2 peak) would further corroborate the composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments could also be used to further verify the connectivity of the atoms within the structure.
Interactive Table: Expected Mass Spectrometry Data
| Analysis Type | Expected Ion | Calculated m/z | Information Provided |
| Low-Resolution MS | [C₄H₈NS₂]⁺ | 134.0 | Nominal molecular mass of the cation |
| High-Resolution MS (HRMS) | [C₄H₈NS₂]⁺ | 134.0147 | Exact mass, confirms elemental formula |
| Isotope Pattern Analysis | M+1, M+2 | 135.0, 136.0 | Confirms presence and number of sulfur atoms |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, offering precise three-dimensional coordinates of every atom in the unit cell. This technique would unequivocally determine the molecule's connectivity, conformation, and how it arranges itself in the solid state.
Confirmation of Molecular Conformation and Connectivity
An X-ray diffraction study would yield a detailed model of the 4-methyl-1,3-dithiolan-2-iminium cation and the chloride anion. This would confirm the bond lengths and angles, verifying the iminium C=N double bond character and the geometry of the five-membered dithiolane ring. The five-membered ring is not planar and typically adopts an envelope or twisted conformation; crystallography would precisely define this conformation in the solid state. It would also definitively establish the relative stereochemistry if a single enantiomer is crystallized.
Interactive Table: Expected X-ray Crystallography Parameters
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes. |
| Space Group | The specific symmetry group of the crystal lattice. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths & Angles | Precise measurements for all covalent bonds and angles within the molecule. |
| Torsion Angles | Defines the conformation of the dithiolane ring. |
| Hydrogen Bond Geometry | Distances and angles of intermolecular interactions, particularly N-H···Cl bonds. |
Computational and Theoretical Chemistry of 4 Methyl 1,3 Dithiolan 2 Iminium Chloride
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it an invaluable tool for elucidating reaction mechanisms, determining the geometries of transition states, and calculating activation energies. For a compound like 4-Methyl-1,3-dithiolan-2-iminium chloride, DFT could be employed to study its synthesis, stability, and potential reactions.
A key reaction of interest is the formation of the 2-imino-1,3-dithiolane ring system. DFT calculations have been used to investigate the mechanism of similar syntheses. For example, the reaction of dithiocarbamates with arylsulfonium salts to produce 4‐aryl‐2‐imino‐1,3‐dithiolanes has been studied to understand the favorability of the reaction pathway. researchgate.net Such studies typically involve locating the transition state (TS) structures and calculating the activation barriers for each step.
In a hypothetical DFT study on the formation of 4-Methyl-1,3-dithiolan-2-iminium chloride, researchers would model the reactants, potential intermediates, transition states, and products. The mechanism for the formation of iminium ions from secondary amines and carbonyls, a related transformation, has been explored using DFT. rsc.org These studies reveal that the energy barriers are linked to properties like the proton affinities of the amine catalysts, suggesting that the ease of protonation and deprotonation is a critical factor. rsc.org For the formation of the dithiolan-2-iminium cation, a proposed pathway could be the acid-catalyzed condensation of a dithiocarbamate (B8719985) precursor. DFT would be used to calculate the Gibbs free energy profile of this pathway, identifying the rate-determining step.
Table 1: Illustrative DFT-Calculated Energy Barriers for a Related Reaction Pathway
This table represents hypothetical data for the formation of an iminium ion, illustrating the type of results obtained from DFT studies.
| Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Barrier (kcal/mol) |
| Nucleophilic Attack | 0.0 | +12.5 | -5.2 | 12.5 |
| Proton Transfer | -5.2 | +8.3 | -10.1 | 13.5 |
| Dehydration | -10.1 | +20.7 | +2.5 | 30.8 |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly using DFT, provide deep insights into the electronic structure and inherent reactivity of molecules. For 4-Methyl-1,3-dithiolan-2-iminium chloride, these calculations can reveal the distribution of electron density, the nature of chemical bonds, and the energies of frontier molecular orbitals (HOMO and LUMO).
The positive charge in the iminium cation is not localized on a single atom but is delocalized across the C=N bond and adjacent atoms. Natural Bond Orbital (NBO) analysis or other population analysis methods can quantify the partial charges on each atom. This information is crucial for understanding how the cation interacts with its chloride counter-ion and with solvent molecules.
Frontier Molecular Orbital (FMO) theory is a key component of these studies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the LUMO indicates the susceptibility of the molecule to nucleophilic attack, a primary reaction mode for iminium ions. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability.
In a related study on 2-thioxo-1,3-dithiol-carboxamides, DFT calculations at the B3LYP/6-31G(d,p) level were used to analyze the electronic properties. nih.gov The HOMO and LUMO were found to be localized on the 2-thioxo-1,3-dithiol region, identifying it as the most reactive part of the molecule. nih.gov Similarly, for 4-Methyl-1,3-dithiolan-2-iminium chloride, the LUMO would be expected to be centered on the iminium carbon atom, confirming its electrophilic character. Molecular Electrostatic Potential (MEP) maps would visually represent this, showing electron-poor regions (blue) susceptible to nucleophilic attack and electron-rich regions (red). nih.gov
Table 2: Representative Quantum Chemical Properties for a Dithiole Derivative
This table shows sample data for a related heterocyclic compound, illustrating key electronic parameters derived from quantum chemical calculations.
| Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Dipole Moment | 4.2 Debye |
| Partial Charge on C2 | +0.35 e |
| Partial Charge on N | -0.42 e |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For 4-Methyl-1,3-dithiolan-2-iminium chloride, MD simulations would be invaluable for understanding its conformational flexibility, its interaction with the chloride anion, and its solvation in different media.
The five-membered dithiolane ring is not planar and can adopt various conformations, such as envelope or twist forms. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. The orientation of the methyl group (axial vs. equatorial) would also be a key aspect of this analysis.
Furthermore, MD simulations can provide a detailed picture of the ion pairing between the dithiolan-2-iminium cation and the chloride anion. Radial Distribution Functions (RDFs) can be calculated to determine the average distance and coordination number of the chloride ion around the cation. These simulations would reveal whether the ions exist as tight ion pairs, solvent-separated ion pairs, or free ions in solution. A study of heterocyclic ammonium (B1175870) ionic liquids using MD highlighted how cation structure influences ordering and interactions within the liquid. rsc.org Strong, directed interactions like hydrogen bonding were shown to be critical in dictating the spatial arrangement of ions. rsc.org
Table 3: Illustrative Output from a Molecular Dynamics Simulation of a Heterocyclic Cation in Water
This table presents the kind of data that can be extracted from MD simulations to describe intermolecular interactions.
| Interaction | Average Distance (Å) | Coordination Number |
| Cation (N+) to Anion (Cl-) | 3.8 | 1.1 |
| Cation (N-H) to Water (Oxygen) | 2.9 | 2.5 |
| Anion (Cl-) to Water (Hydrogen) | 2.2 | 6.1 |
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational chemistry is widely used to predict spectroscopic data, such as NMR chemical shifts, which can be compared with experimental spectra to confirm molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted into chemical shifts.
For 4-Methyl-1,3-dithiolan-2-iminium chloride, DFT-GIAO calculations could predict the ¹H and ¹³C NMR spectra. This would be particularly useful for assigning the signals of the diastereotopic protons on the dithiolane ring and for confirming the chemical shift of the iminium carbon (C2), which is expected to be significantly downfield due to its positive charge and sp² hybridization.
Studies have shown that DFT calculations can accurately predict chemical shifts for a wide range of heterocyclic and organosulfur compounds. chemaxon.comnih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.govnih.gov By calculating the spectra for different possible isomers or conformers, computational methods can help resolve structural ambiguities in experimental data.
Table 4: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Sulfur-Containing Heterocycle
This table illustrates the accuracy that can be achieved when comparing computationally predicted NMR data with experimental values for a related molecule.
| Atom | Predicted δ (ppm) (GIAO-DFT) | Experimental δ (ppm) |
| C2 | 168.5 | 167.9 |
| C4 | 55.2 | 54.8 |
| C5 | 38.9 | 39.3 |
| CH₃ | 20.1 | 19.8 |
Future Directions and Emerging Research Avenues in 1,3 Dithiolan 2 Iminium Chemistry
Development of Novel Organocatalysts with Enhanced Selectivity and Efficiency
The concept of activating carbonyl compounds by converting them into iminium ions using optically active secondary amines is a cornerstone of modern organocatalysis. ias.ac.in Pioneering work has demonstrated that chiral imidazolidinones, for example, can catalyze Diels-Alder reactions with high enantioselectivity by forming a chiral iminium ion that lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile. beilstein-journals.orgias.ac.in
Future research will likely focus on designing and synthesizing novel chiral catalysts based on the 1,3-dithiolan-2-iminium framework itself. By incorporating stereogenic centers onto the dithiolane ring, such as at the 4- and/or 5-positions, or by using chiral N-substituents, it is conceivable to create a new class of organocatalysts. These catalysts could offer unique steric and electronic environments, potentially leading to enhanced selectivity and efficiency in a variety of asymmetric transformations, including:
Michael additions
Friedel-Crafts alkylations
[3+2] and other cycloadditions ias.ac.in
A key area of exploration will be the synthesis of α-amino 1,3-dithianes and dithiolanes through the asymmetric umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines. nih.gov This strategy provides a pathway to chiral building blocks that could be elaborated into sophisticated organocatalysts. nih.gov The development of these new catalytic systems represents a significant step toward expanding the toolkit of asymmetric synthesis. ua.es
Exploration of New Synthetic Transformations and Reactivity Patterns
The electrophilic nature of the iminium carbon, combined with the inherent reactivity of the dithiolane ring, opens the door to a wide array of synthetic transformations. While the general reactivity of iminium salts in cycloadditions is known, specific applications using the 1,3-dithiolan-2-iminium core are an emerging area. nih.govresearchgate.net
Cycloaddition Reactions: 1,3-dipolar cycloadditions are powerful methods for constructing five-membered heterocycles. nih.govwikipedia.orgorganic-chemistry.org Research into the generation of azomethine ylides from 1,3-dithiolan-2-iminium precursors could lead to novel routes for pyrrolidine and oxazolidine synthesis. nih.govbeilstein-journals.org These reactions could be triggered thermally or through photoredox catalysis, where single-electron oxidation of a corresponding amine generates the key iminium ion intermediate. beilstein-journals.org Furthermore, the high dienophilic reactivity of electron-poor iminium salts suggests that 1,3-dithiolan-2-iminium compounds could be excellent partners in Diels-Alder reactions for the construction of complex carbocycles. nih.govresearchgate.net
Ring-Opening and Rearrangement Reactions: The 1,3-dithiolane (B1216140) moiety, while often used as a robust protecting group, can undergo ring-cleavage reactions under specific conditions. chemicalbook.com Investigating novel reagents and catalytic systems to induce ring-opening or rearrangement of the 4-methyl-1,3-dithiolan-2-iminium cation could unveil new synthetic pathways to functionalized sulfur-containing molecules that would be otherwise difficult to access.
| Reaction Type | Reactant Class | Potential Product | Key Intermediate |
|---|---|---|---|
| Diels-Alder [4+2] | Dienes (e.g., cyclopentadiene) | Substituted cyclohexenes | Iminium as dienophile |
| 1,3-Dipolar [3+2] | Alkenes, Alkynes | Pyrrolidines, Oxazolidines | Azomethine ylide |
| [3+3] Cycloaddition | 1,3-dicarbonyls | Functionalized piperidines | Azomethine imine |
Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)
The fusion of traditional heterocyclic chemistry with modern enabling technologies is a major frontier. Flow chemistry and photoredox catalysis offer substantial advantages in terms of efficiency, safety, and scalability. uc.ptnih.gov
Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and powerful method for generating reactive intermediates. sigmaaldrich.com Iminium ions can be readily formed via the oxidation of tertiary amines, which can then be trapped by various nucleophiles. researchgate.net This approach could be applied to generate 1,3-dithiolan-2-iminium ions in situ under mild conditions, avoiding the need to isolate potentially sensitive intermediates. researchgate.net The synergy between organocatalysis and photoredox processes, where a photocatalyst generates a radical that is controlled by a chiral organocatalyst, is a particularly exciting avenue for developing new stereoselective reactions. researchgate.net
Flow Chemistry: Continuous flow chemistry is ideally suited for the synthesis and application of 1,3-dithiolan-2-iminium compounds. The enhanced heat and mass transfer, precise control over reaction parameters, and ability to handle hazardous reagents or intermediates safely make it a powerful tool. uc.pt Multi-step sequences, such as the formation of a dithiolane, its conversion to the iminium salt, and a subsequent trapping reaction, could be "telescoped" into a single, continuous process, significantly improving efficiency and reducing waste. nih.govdurham.ac.uk
Sustainable and Scalable Synthesis of Dithiolane Iminium Compounds
Developing environmentally benign and economically viable synthetic routes is a critical goal. Research in this area will focus on two main aspects: the use of green catalysts and the development of scalable processes.
| Catalyst Type | Example | Key Advantages |
|---|---|---|
| Lewis Acid | Yttrium triflate | High chemoselectivity, recyclable |
| Solid Acid | Tungstophosphoric acid | Highly selective, solvent-free conditions |
| Halogen | Iodine (catalytic) | Mild reaction conditions |
| Surfactant-Combined | Copper bis(dodecyl sulfate) | Reusable, performs reaction in water |
Furthermore, the integration of flow chemistry, as discussed previously, directly addresses the challenge of scalability. The ability to run reactions continuously avoids the limitations of batch reactors and allows for the production of larger quantities of material in a safer, more controlled manner. uc.pt
Investigation into the Design of Advanced Functional Materials
The unique structure of 1,3-dithiolan-2-iminium salts, containing a high proportion of sulfur and a charged iminium group, makes them intriguing building blocks for novel functional materials.
Future research could explore their use as monomers for polymerization. For instance, ring-opening polymerization of the dithiolane moiety could lead to polysulfides with unique optical and electronic properties. The high sulfur content is known to contribute to a high refractive index, a desirable property for optical materials like lenses and coatings. rsc.org Indeed, photopolymerizations involving 1,2-dithiolanes have been shown to generate high refractive index polymers. rsc.org
Additionally, the charged iminium salt structure suggests potential applications as ionic liquids or as components in polymer electrolytes for battery applications. The ability to functionalize the dithiolane ring and the iminium nitrogen allows for the fine-tuning of properties such as melting point, viscosity, and conductivity. The reactivity of the iminium group could also be exploited for creating cross-linked polymer networks or for surface modification and bioconjugation, similar to the chemistry of iminiumthiolactones. nih.gov
Q & A
Q. What are the recommended methods for synthesizing 4-Methyl-1,3-dithiolan-2-iminium chloride, and how can reaction conditions be optimized?
Synthesis typically involves nucleophilic substitution or cyclization reactions using precursors like thiols and iminium salts. Optimization may require adjusting solvent polarity (e.g., dichloromethane or acetonitrile), temperature (0–25°C), and stoichiometric ratios of reagents. Monitoring via thin-layer chromatography (TLC) or in situ NMR can help identify intermediates and byproducts .
Q. Which spectroscopic techniques are critical for characterizing 4-Methyl-1,3-dithiolan-2-iminium chloride?
Key techniques include:
Q. How can researchers assess the stability of this compound under varying storage conditions?
Conduct accelerated stability studies by exposing the compound to humidity (40–80% RH), temperature extremes (4°C to 50°C), and light. Monitor degradation via HPLC or LC-MS and quantify impurities using area normalization or external calibration .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for 4-Methyl-1,3-dithiolan-2-iminium chloride derivatives?
Discrepancies in X-ray diffraction data (e.g., bond lengths or angles) may arise from disorder or twinning. Use software like SHELXL ( ) for iterative refinement, incorporating restraints for thermal parameters and hydrogen bonding. Validate results against computational models (DFT) to confirm geometric plausibility .
Q. How can researchers design experiments to probe the compound’s reactivity in nucleophilic environments?
Employ kinetic studies under controlled pH and ionic strength. For example:
Q. What methodologies address conflicting spectroscopic interpretations of the iminium moiety’s electronic environment?
Combine experimental and computational approaches:
Q. How can researchers optimize synthetic yield while minimizing hazardous byproducts?
Apply green chemistry principles:
- Solvent Screening : Replace halogenated solvents with ionic liquids (e.g., 1-Ethyl-3-methylimidazolium chloride, ) to improve safety and recyclability.
- Catalysis : Use phase-transfer catalysts to enhance reaction efficiency at lower temperatures .
Methodological Considerations
Q. What statistical approaches are suitable for analyzing variability in biological assay data involving this compound?
Use multivariate analysis (e.g., PCA) to disentangle biological noise from compound-specific effects. For dose-response studies, fit data to logistic models (e.g., Hill equation) and report confidence intervals for EC values .
Q. How should researchers document and reconcile contradictory findings in peer-reviewed literature?
Adopt a critical synthesis framework :
- Tabulate discrepancies in experimental conditions (e.g., solvent, temperature).
- Conduct meta-analyses to identify trends or outliers.
- Propose validation studies using standardized protocols (e.g., OECD guidelines) .
Ethical and Safety Guidelines
Q. What safety protocols are essential when handling 4-Methyl-1,3-dithiolan-2-iminium chloride?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis and purification steps.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in accordance with local regulations .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
